3-Isopropyl-6-acethyl-sydnone imine
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Overview
Description
3-Isopropyl-6-acethyl-sydnone imine: is a mesoionic compound belonging to the sydnone imine family. These compounds are characterized by their unique 1,2,3-oxadiazole core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-6-acethyl-sydnone imine typically involves the reaction of a primary amine with an aldehyde or ketone, followed by cyclization to form the sydnone imine ring. A common method includes the use of tert-butoxycarbonyl-protected intermediates, which are deprotected under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps such as condensation, cyclization, and purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-6-acethyl-sydnone imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The sydnone imine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sydnone imine derivatives.
Scientific Research Applications
Chemistry: 3-Isopropyl-6-acethyl-sydnone imine is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound has been studied for its potential as a nitric oxide donor, which can modulate various physiological processes. It has shown promise in enhancing plant growth and stress tolerance .
Medicine: The compound’s ability to release nitric oxide has led to investigations into its use as a therapeutic agent for cardiovascular diseases and other conditions where nitric oxide plays a crucial role .
Industry: In the industrial sector, this compound is explored for its potential in developing new materials with unique properties, such as enhanced conductivity and stability .
Mechanism of Action
The mechanism of action of 3-Isopropyl-6-acethyl-sydnone imine primarily involves the release of nitric oxide, a key signaling molecule in various biological processes. The compound’s mesoionic structure facilitates the controlled release of nitric oxide, which can then interact with molecular targets such as guanylate cyclase, leading to vasodilation and other physiological effects .
Comparison with Similar Compounds
Sydnone: Another mesoionic compound with a similar 1,2,3-oxadiazole core.
Sydnone imine derivatives: Compounds with varying substituents on the sydnone imine ring.
Uniqueness: 3-Isopropyl-6-acethyl-sydnone imine stands out due to its specific isopropyl and acethyl substituents, which impart unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and ability to release nitric oxide .
Properties
IUPAC Name |
(1Z)-N-(3-propan-2-yloxadiazol-3-ium-5-yl)ethanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)10-4-7(12-9-10)8-6(3)11/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCKOSKYTIDTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1=NOC(=C1)N=C(C)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[N+]1=NOC(=C1)/N=C(/C)\[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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